

Solubility and stability of S-Phenyl thioacetate in various solvents

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Compound of Interest

Compound Name: *S-Phenyl thioacetate*

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Solubility and Stability of S-Phenyl Thioacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Phenyl thioacetate (SPTA) is a sulfur-containing organic compound featuring a thioester linkage between an acetyl group and a phenyl group. Its unique chemical structure makes it a valuable reagent in organic synthesis and a useful substrate for studying enzymatic reactions, particularly those involving esterases. Understanding the solubility and stability of **S-Phenyl thioacetate** in various solvents is critical for its effective use in research and development, especially in the context of drug discovery and formulation where reaction kinetics, shelf-life, and delivery systems are of paramount importance. This technical guide provides a comprehensive overview of the available data on the solubility and stability of **S-Phenyl thioacetate**, along with detailed experimental protocols for its analysis.

Physicochemical Properties

S-Phenyl thioacetate is a colorless to pale yellow liquid with a characteristic odor. Key physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	934-87-2	[1][2]
Molecular Formula	C ₈ H ₈ OS	[1][2][3]
Molecular Weight	152.21 g/mol	[1][2][3]
Density	1.124 g/mL at 25 °C	[1]
Boiling Point	99-100 °C at 6 mmHg	[1][4]
Refractive Index	n ₂₀ /D 1.57	[1]
Flash Point	79 °C (closed cup)	[1]
Storage Temperature	2-8°C	[1]

Solubility Profile

S-Phenyl thioacetate is generally soluble in organic solvents and exhibits limited solubility in water due to its hydrophobic phenyl group.[5] While specific quantitative solubility data is not readily available in published literature, empirical observations from various studies indicate its miscibility with a range of common laboratory solvents.

Table 1: Qualitative Solubility of **S-Phenyl Thioacetate**

Solvent	Solubility
Water	Limited/Sparingly Soluble[5]
Organic Solvents	Soluble[5]
Dimethyl Sulfoxide (DMSO)	Soluble
Acetonitrile	Soluble
Methanol	Soluble
Ethanol	Soluble
Acetone	Soluble

Stability Characteristics

The stability of **S-Phenyl thioacetate** is primarily influenced by its susceptibility to hydrolysis, a reaction that cleaves the thioester bond to yield thiophenol and acetic acid. This process can be catalyzed by acid or base.

Hydrolytic Stability

The hydrolysis of thioesters has been a subject of numerous kinetic studies. While specific kinetic data for the hydrolysis of **S-Phenyl thioacetate** across a wide range of pH and temperatures is not extensively documented, data from analogous compounds, particularly other phenyl thioesters, provide valuable insights into its stability.

The rate of hydrolysis is significantly dependent on the pH of the medium.^[6] The overall observed rate of hydrolysis (k_{obs}) can be described by the following equation:

$$k_{\text{obs}} = k_{\text{H}}[\text{H}^+] + k_{\text{OH}}[\text{OH}^-] + k_{\text{w}}$$

where k_{H} is the rate constant for acid-catalyzed hydrolysis, k_{OH} is the rate constant for base-catalyzed hydrolysis, and k_{w} is the rate constant for neutral (water-catalyzed) hydrolysis.

Studies on model aryl thioalkanoates have shown that hydrolysis is predominantly acid-mediated at low pH and base-mediated at high pH.^[6] For a generic phenyl thioester, the second-order rate constant for base-catalyzed hydrolysis (k_{b}) has been reported to be approximately $0.64 \text{ M}^{-1}\text{s}^{-1}$.^{[7][8]} In comparison, the base-catalyzed hydrolysis rate constant for S-methyl thioacetate is $0.16 \text{ M}^{-1}\text{s}^{-1}$, and the acid-mediated rate constant is $1.5 \times 10^{-5} \text{ M}^{-1}\text{s}^{-1}$.^[9] At neutral pH (pH 7) and 23°C, the half-life for the hydrolysis of S-methyl thioacetate is 155 days, suggesting that thioesters like **S-Phenyl thioacetate** are relatively stable under neutral aqueous conditions.^[9]

Table 2: Hydrolysis Rate Constants for Model Thioesters

Compound	k _a (M ⁻¹ s ⁻¹)	k _b (M ⁻¹ s ⁻¹)	k _w (s ⁻¹)	Conditions	Reference
S-methyl thioacetate	1.5 x 10 ⁻⁵	1.6 x 10 ⁻¹	3.6 x 10 ⁻⁸	Water, 23°C	[9]
Phenyl thioester (generic)	-	0.64	-	Water	[7][8]

Thermal and Photolytic Stability

Specific studies on the thermal and photolytic degradation of **S-Phenyl thioacetate** are not widely available. However, as a general consideration for thioesters, prolonged exposure to high temperatures or UV radiation may lead to degradation. Proper storage in a cool, dark place is recommended to maintain its integrity.[1]

Experimental Protocols

I. Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the solubility of **S-Phenyl thioacetate** in an aqueous buffer.

Materials:

- **S-Phenyl thioacetate**
- Phosphate buffered saline (PBS), pH 7.4
- Scintillation vials
- Orbital shaker
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a UV detector

- Centrifuge

Procedure:

- Add an excess amount of **S-Phenyl thioacetate** to a scintillation vial containing a known volume of PBS (e.g., 10 mL).
- Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).
- Allow the mixture to equilibrate for a set period (e.g., 24-48 hours) to ensure saturation.
- After equilibration, centrifuge the suspension at a high speed (e.g., 10,000 rpm) for 15-20 minutes to separate the undissolved solid.
- Carefully withdraw an aliquot of the clear supernatant.
- Dilute the supernatant with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical method.
- Quantify the concentration of **S-Phenyl thioacetate** in the diluted sample using a validated HPLC method.
- Calculate the solubility based on the measured concentration and the dilution factor.

II. Stability Assessment by HPLC

This protocol describes a method to evaluate the stability of **S-Phenyl thioacetate** in a given solvent system over time.

Materials:

- **S-Phenyl thioacetate**
- Solvent of interest (e.g., buffered aqueous solution at a specific pH, organic solvent)
- Volumetric flasks
- HPLC vials

- Constant temperature incubator or water bath
- HPLC system with a UV detector

Procedure:

- Prepare a stock solution of **S-Phenyl thioacetate** in the solvent of interest at a known concentration.
- Aliquot the solution into several HPLC vials and seal them.
- Store the vials under the desired conditions (e.g., specific temperature, light exposure).
- At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from the storage condition.
- Immediately analyze the sample by HPLC to determine the concentration of **S-Phenyl thioacetate** remaining.
- Plot the concentration of **S-Phenyl thioacetate** as a function of time to determine the degradation kinetics.

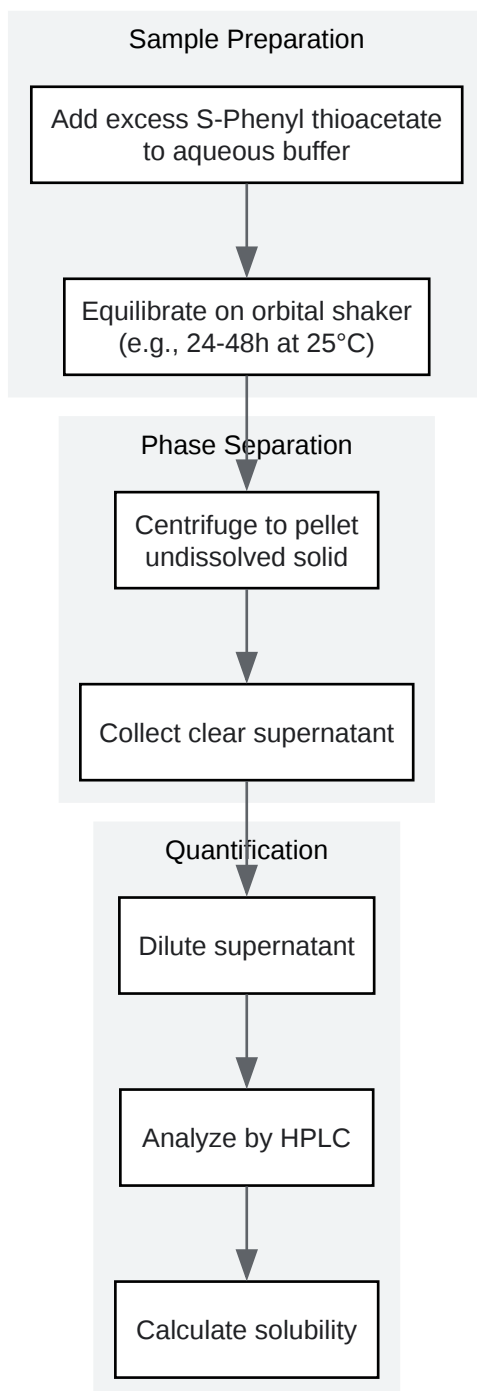
HPLC Method Example (for quantification):

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)
- Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape). A typical starting point could be 60:40 (v/v) acetonitrile:water.
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Injection Volume: 10 μ L
- Column Temperature: 25°C

Note: This is a general method and should be optimized and validated for the specific application.

Visualizations

Experimental Workflow for Solubility Determination

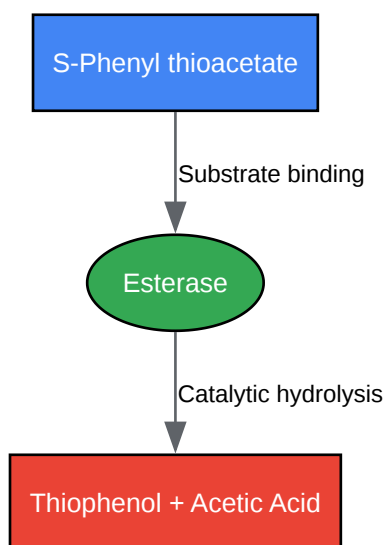


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Workflow for determining the aqueous solubility of **S-Phenyl thioacetate**.

Enzymatic Hydrolysis of S-Phenyl Thioacetate

S-Phenyl thioacetate is a known substrate for esterases.[2] The following diagram illustrates the enzymatic cleavage of the thioester bond.



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